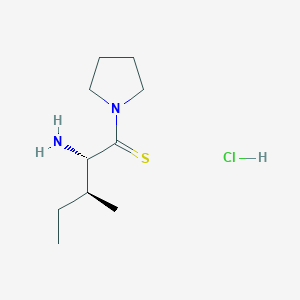
(N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER is an organic silicon compound known for its unique properties such as low surface tension, high thermal stability, and excellent chemical stability. It is commonly used in various industrial applications due to its ability to form continuous and uniform thin films on different surfaces, providing excellent wetting and lubricating properties .
Méthodes De Préparation
The preparation of (N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER typically involves the polymerization of dimethylsiloxane monomers. One common method is through the catalytic reaction of anhydrous hydrochloric acid silane with water, resulting in the formation of linear polydimethylsiloxane. This product then undergoes a series of chemical treatments to achieve the desired copolymer . Industrial production methods often involve the use of catalysts to facilitate the reaction and ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
(N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol groups.
Reduction: Reduction reactions can modify the silicon-oxygen bonds within the polymer.
Substitution: Substitution reactions often involve the replacement of functional groups within the polymer chain, altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
(N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER involves its ability to form stable, flexible films on surfaces. The molecular targets and pathways include interactions with surface molecules, leading to reduced surface tension and enhanced lubrication. The compound’s high thermal stability allows it to maintain its properties under extreme conditions .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (N-PYRROLIDONEPROPYL)METHYLSILOXANE-DIMETHYLSILOXANE COPOLYMER stands out due to its unique combination of low surface tension, high thermal stability, and excellent chemical stability. Similar compounds include:
Polydimethylsiloxane (PDMS): Known for its flexibility and hydrophobic properties.
Polymethylhydrosiloxane (PMHS): Used for its reducing properties in organic synthesis.
Polydimethylsiloxane-co-methylphenylsiloxane: Offers enhanced thermal stability and is used in high-temperature applications
These compounds share some properties with this compound but differ in their specific applications and performance characteristics.
Propriétés
Numéro CAS |
179005-03-9 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


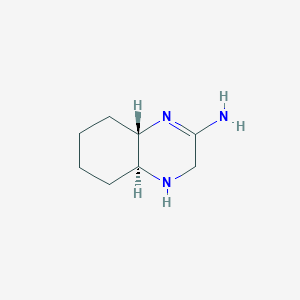
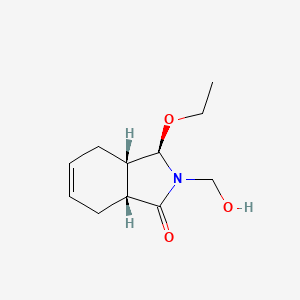
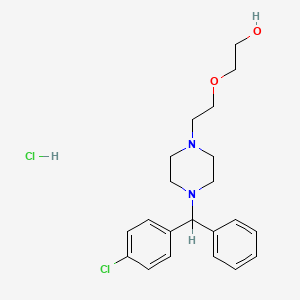
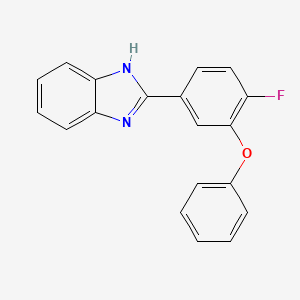
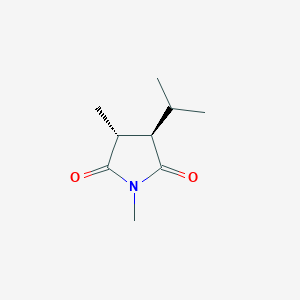
![N-[(5-chloro-2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B1169789.png)
